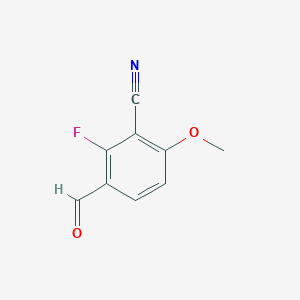
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethyl group, and a methoxymethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethyl-1-(methoxymethoxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethyl-1-(methoxymethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene
- 1-Bromo-4-ethylbenzene
Uniqueness
2-Bromo-4-ethyl-1-(methoxymethoxy)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both an ethyl group and a methoxymethoxy group, along with the bromine atom, imparts distinct chemical properties that can be exploited in various synthetic and research applications. This combination of functional groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
2-bromo-4-ethyl-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-8-4-5-10(9(11)6-8)13-7-12-2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
OLIGNFPCOLSMHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



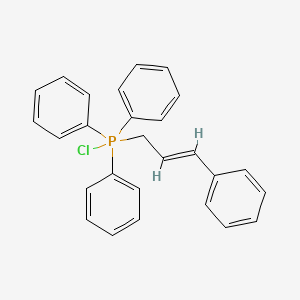
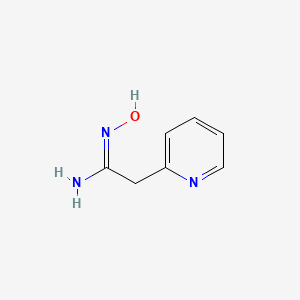
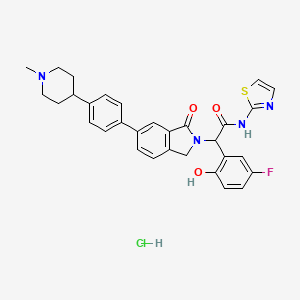
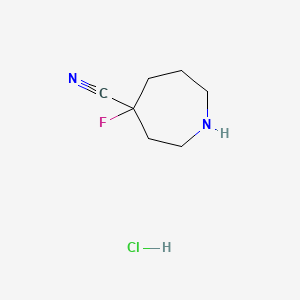
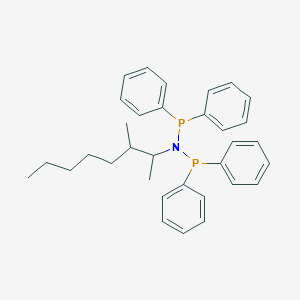
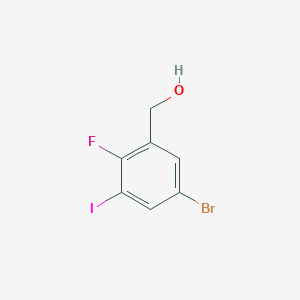
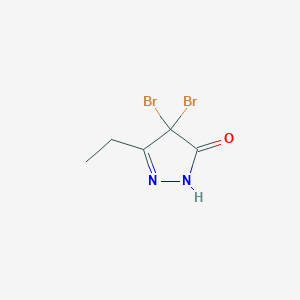

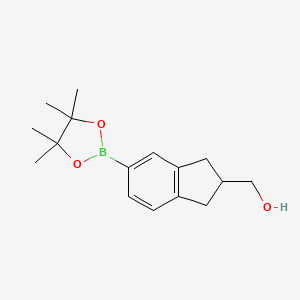

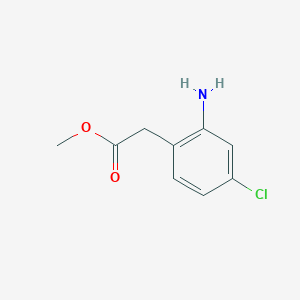
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
